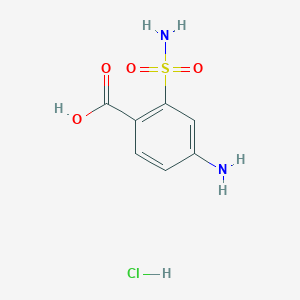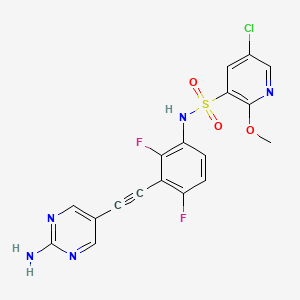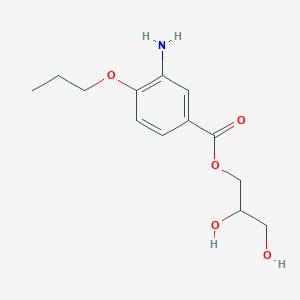
Azul Ácido 29
Descripción general
Descripción
Acid Blue 29, also known as Coomassie Brilliant Blue R-250, is a synthetic dye widely used in various scientific and industrial applications. It is an azo dye, characterized by its vivid blue color, and is commonly used for staining proteins in biochemical research.
Aplicaciones Científicas De Investigación
Acid Blue 29 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Commonly used for staining proteins in gel electrophoresis, allowing for the visualization of protein bands.
Medicine: Employed in histological staining to highlight specific structures in biological tissues.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
Target of Action
Acid Blue 29 (AB29) is a double azo class dye, characterized by the existence of nitrogen-nitrogen double bonds (-N=N-) and brightness due to these azo bonds and associated chromophores In the context of environmental science, ab29 is often targeted for removal from wastewater due to its non-biodegradable nature and potential toxicity .
Mode of Action
In the context of wastewater treatment, ab29 can be adsorbed by various materials such as pine sawdust . This process is often described by sorption kinetic models, with data fitting well to the pseudo-first-order model, indicating physi-sorption .
Biochemical Pathways
In the context of environmental impact, ab29 can be degraded through various methods, including adsorption and photocatalytic degradation . Photocatalytic degradation could convert bio non-degradable dye complex molecules into smaller, non-carcinogenic, low molecular species .
Pharmacokinetics
Given its use in textile industries and its presence in industrial wastewater, it can be inferred that ab29 has significant environmental distribution .
Result of Action
It’s known that ab29, like other azo dyes, can cause environmental pollution when improperly disposed of, leading to potential harm to aquatic ecosystems .
Action Environment
Environmental factors significantly influence the action of AB29. For instance, in the context of wastewater treatment, the flow rate, dye concentration, and dose of adsorbent material can affect the efficiency of AB29 adsorption . Furthermore, environmental conditions such as light and temperature can influence the efficiency of photocatalytic degradation of AB29 .
Análisis Bioquímico
Biochemical Properties
Acid Blue 29 plays a significant role in biochemical reactions, particularly in the context of biosorption. It interacts with various enzymes, proteins, and other biomolecules. For instance, Acid Blue 29 has been shown to interact with biosorbents like pine sawdust, which can decolorize the dye in aqueous solutions . The nature of these interactions involves the binding of Acid Blue 29 to the biosorbent surface, leading to a reduction in its toxicity.
Cellular Effects
Acid Blue 29 has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Acid Blue 29 can cause phytotoxicity, impacting the growth and development of plants like Lactuca sativa . This indicates that the dye can interfere with cellular processes, leading to adverse effects on cell health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Blue 29 change over time. The stability and degradation of Acid Blue 29 are crucial factors that influence its long-term effects on cellular function. Studies have shown that Acid Blue 29 can remain stable in the environment for extended periods, leading to prolonged exposure and potential toxicity . The temporal effects of Acid Blue 29 on cellular function can vary depending on the duration of exposure and the concentration of the dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acid Blue 29 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of Acid Blue 29 involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Acid Blue 29 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 29 can be reduced to its corresponding amine derivatives.
Substitution: The aromatic rings in Acid Blue 29 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Coomassie Brilliant Blue G-250: Another variant of Coomassie dye, used for similar applications but with slightly different staining properties.
Bromophenol Blue: A pH indicator and dye used in similar biochemical applications.
Amido Black 10B: Another protein stain used in biochemical research.
Uniqueness
Acid Blue 29 is unique due to its high affinity for proteins and its ability to produce sharp, distinct bands in gel electrophoresis. Its vivid blue color and stability make it a preferred choice for many staining applications.
Propiedades
IUPAC Name |
disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPZYSLMIXIHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889490 | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-35-1 | |
| Record name | C.I. 20460 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acid Blue 29 has the molecular formula C32H20N6Na2O6S2 and a molecular weight of 682.68 g/mol.
ANone: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly utilize techniques like UV-Vis spectroscopy to monitor the decolorization of Acid Blue 29 during degradation studies. [, , , , ] For instance, a decrease in absorbance at a specific wavelength indicates the breakdown of the dye molecule. [, ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze the functional groups present in Acid Blue 29 and modified adsorbents used for its removal. [, ]
ANone: The removal of Acid Blue 29 from aqueous solutions is significantly influenced by pH. Research shows that acidic conditions generally favor the adsorption of Acid Blue 29 onto various materials. [, , , , ] For example, one study observed maximum removal at a pH of 2 using a zinc chloride-modified cocoa pod husk-based carbon adsorbent. [] This pH dependence is often attributed to the surface charge of the adsorbent and its interaction with the dye molecule.
ANone: Acid Blue 29 itself doesn't typically act as a catalyst. Instead, research primarily focuses on its degradation through advanced oxidation processes (AOPs) utilizing catalysts like TiO2. [, , ] These processes generate highly reactive hydroxyl radicals that effectively break down the dye molecule.
ANone: Several methods have been explored for the removal of Acid Blue 29, with adsorption being a prominent one. Researchers have investigated various adsorbents, including:
- Immobilized fungal biomass: Aspergillus niger fungal biomass, when immobilized in a polysulphone matrix, demonstrated a high adsorption capacity for Acid Blue 29 (64.7 mg/g). []
- Activated carbon: Activated carbon derived from different sources, such as olive pomace oil bleaching sorbent [], has shown effectiveness in removing Acid Blue 29. Studies have explored its adsorption kinetics, isotherms, and optimization of the adsorption process.
- Layered double hydroxides (LDHs): LDHs, both in calcined and uncalcined forms, have been investigated for their ability to adsorb Acid Blue 29. [, ] The adsorption process is influenced by factors like pH, adsorbent dosage, contact time, and initial dye concentration.
- Amyloid fibrils: Amyloid fibrils, protein nanofibers, have emerged as potential biosorbents for Acid Blue 29 removal. [] Their ability to rapidly adsorb the dye makes them promising candidates for wastewater treatment applications.
ANone: The initial concentration of Acid Blue 29 plays a crucial role in its removal efficiency. Generally, higher initial dye concentrations result in lower removal rates. [, ] This is because a limited number of adsorption sites are available on the adsorbent surface.
ANone: AOPs have shown promise in degrading Acid Blue 29. These methods utilize strong oxidizing agents like hydroxyl radicals to break down the dye molecule. Some AOPs investigated include:
- Fenton and Fenton-like processes: These processes involve the use of hydrogen peroxide and iron catalysts to generate hydroxyl radicals, leading to the decolorization and mineralization of Acid Blue 29. [, ] The efficiency of these processes can be influenced by factors like pH, catalyst concentration, and the type of oxidant used (e.g., hydrogen peroxide vs. sodium persulfate).
- VUV-based AOPs: Vacuum ultraviolet (VUV) irradiation, alone or in combination with oxidants like H2O2 and catalysts like TiO2, has proven effective in degrading Acid Blue 29. [, ] The degradation efficiency can be affected by factors such as pH, VUV intensity, and the presence of catalysts or oxidants.
ANone: Acid Blue 29, as with many other azo dyes, is a significant environmental pollutant. Its presence in wastewater, even at low concentrations, can negatively impact aquatic life and potentially lead to bioaccumulation in the food chain. [] Furthermore, some degradation products of Acid Blue 29 could be more toxic than the parent compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)


![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)



![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)


![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)
